molecular formula C7H4BrN3O B2632282 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one CAS No. 1909347-85-8

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B2632282
CAS No.: 1909347-85-8
M. Wt: 226.033
InChI Key: ZMLAKQMLQBXHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridopyrimidine Scaffolds in Modern Heterocyclic Chemistry

Pyridopyrimidine scaffolds are a cornerstone in modern heterocyclic chemistry, primarily due to their prevalence in biologically active compounds. nih.gov These frameworks are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. rsc.org The rigid, planar nature of the fused ring system provides a defined three-dimensional arrangement for substituents, which is crucial for specific binding to enzymes and receptors.

The therapeutic potential of pyridopyrimidine derivatives is extensive, with research demonstrating their efficacy as:

Kinase inhibitors: Many pyridopyrimidine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.govrsc.org Their ability to compete with ATP for the kinase binding site has made them valuable in the development of anticancer agents. nih.govrsc.org

Antimicrobial agents: Certain compounds featuring this scaffold have shown potent activity against a range of microbial pathogens.

Central nervous system (CNS) agents: The versatility of the pyridopyrimidine core has also been exploited in the development of drugs targeting the CNS.

The significance of this scaffold is further underscored by its presence in a number of approved drugs and clinical candidates, highlighting its importance in pharmaceutical research and development. nih.gov

Isomeric Forms of Pyridopyrimidines and their Differential Research Focus

The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring can result in four distinct isomeric skeletons, the classification of which depends on the position of the nitrogen atom in the pyridine ring. nih.gov This structural diversity leads to different chemical properties and biological activities, and consequently, a differential research focus for each isomer.

Isomeric FormResearch Focus and Examples
Pyrido[2,3-d]pyrimidine (B1209978) This is one of the most extensively studied isomers. Derivatives of this scaffold are known to be potent inhibitors of dihydrofolate reductase (DHFR) and various tyrosine kinases. nih.gov Palbociclib, an approved breast cancer medication, features this core structure. nih.gov
Pyrido[3,2-d]pyrimidine (B1256433) Research on this isomer has led to the discovery of potent and selective inhibitors of phosphoinositide 3-kinases (PI3K). nih.gov Seletalisib, a PI3Kδ inhibitor that has been evaluated in clinical trials, is a prominent example. nih.gov
Pyrido[3,4-d]pyrimidine This class of pyridopyrimidines is primarily associated with kinase inhibition. nih.govacs.org For instance, Tarloxotinib, a pan-HER kinase inhibitor, is based on this scaffold. nih.gov
Pyrido[4,3-d]pyrimidine (B1258125) This isomer is also explored for its potential as a kinase inhibitor. nih.gov Trametinib, a MEK inhibitor used in the treatment of melanoma, contains the pyrido[4,3-d]pyrimidine core. nih.gov

Strategic Importance of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one as a Synthetic Precursor and Research Scaffold

The strategic importance of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 6-position is a key functional group that serves as a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the bromo substituent allows for the introduction of a wide array of chemical moieties at this position, enabling the generation of diverse libraries of compounds for biological screening. nih.gov This is a crucial step in the drug discovery process, where the systematic modification of a core scaffold is undertaken to optimize biological activity and other pharmacological properties.

Common cross-coupling reactions where 6-bromo-pyridopyrimidines can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds. mdpi.comrsc.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.gov

Ullmann Condensation: Copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. nih.govnih.gov

By leveraging these synthetic methodologies, chemists can readily access a wide range of 6-substituted pyrido[3,2-d]pyrimidin-4-one derivatives. This capability makes this compound a valuable research scaffold for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The ability to systematically and efficiently modify the core structure is a testament to the strategic importance of this particular bromo-substituted pyridopyrimidine in the broader field of medicinal and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAKQMLQBXHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-85-8
Record name 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3h,4h Pyrido 3,2 D Pyrimidin 4 One

Direct Synthesis Approaches to Pyrido[3,2-d]pyrimidin-4-one Core

The construction of the pyrido[3,2-d]pyrimidine (B1256433) nucleus can be achieved through various synthetic strategies, often involving the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) moiety or vice versa. While specific literature on the direct synthesis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is limited, several established methods for constructing the parent and related pyridopyrimidine cores are applicable. These methods often leverage multicomponent reactions, advanced catalytic systems, and energy-efficient technologies.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems like pyridopyrimidines from simple, readily available starting materials in a single synthetic operation. rasayanjournal.co.in These reactions are characterized by their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. For the synthesis of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, three-component reactions involving an aminopyrimidine derivative (such as 6-aminouracil), an aldehyde, and an active methylene compound (like malononitrile) are widely reported. scirp.orgresearchgate.net This approach typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to furnish the fused ring system. nih.gov

While direct examples for the pyrido[3,2-d] isomer are less common, the principles of MCRs can be adapted. A hypothetical MCR route could involve the condensation of a suitably substituted 3-aminopyridine derivative with reagents that build the pyrimidinone ring. The efficiency of these reactions often minimizes the need for purification of intermediates, making them suitable for library synthesis. orgchemres.org

Catalytic Systems in Pyridopyrimidine Formation

The use of catalysts is central to many modern synthetic routes for pyridopyrimidines, enabling reactions under milder conditions, improving yields, and enhancing selectivity. Both homogeneous and heterogeneous catalysts have been employed. For instance, in the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines, nano-CuFe2O4 has been used as an efficient and recyclable catalyst in one-pot MCRs. nih.gov Similarly, bismuth(III) triflate has been reported as a green and reusable catalyst for the three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. scirp.org

Other catalytic systems employed for related structures include:

Acid catalysts: p-Toluenesulfonic acid (p-TSA) is often used to facilitate condensation and cyclization steps. nih.gov

Base catalysts: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective in promoting the formation of pyridodipyrimidines. nih.gov

Nanocatalysts: Sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-15-SO3H) has been used in solvent-free conditions, aligning with green chemistry principles. nih.gov

These catalytic approaches offer advantages such as improved reaction rates, higher yields, and often, the potential for catalyst recycling. acs.org

Table 1: Catalytic Systems in the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
CatalystReactantsSolventConditionsYield (%)Ref
Bi(OTf)₃ (10 mol%)6-Amino-1,3-dimethyluracil, Aromatic Aldehyde, MalononitrileEthanol80°CHigh scirp.org
p-TSA6-Aminouracil, Aryl Aldehyde, Barbituric AcidWaterRefluxN/A nih.gov
Nano-CuFe₂O₄Aryl Aldehyde, Thiobarbituric Acid, Ammonium Acetate (B1210297)N/AMicrowave90-98 nih.gov
SBA-15-SO₃H6-Aminouracil, AldehydesSolvent-freeN/A87-98 nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. This technology has been successfully applied to the synthesis of various pyridopyrimidine derivatives. researchgate.netsemanticscholar.org The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov

For example, efficient microwave-assisted protocols have been developed for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines. researchgate.net In some cases, these reactions can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, further enhancing their green credentials. nih.govnih.gov The condensation of chalcones with urea or guanidine derivatives under microwave heating is a common strategy for constructing the pyrimidine ring in related fused systems. rasayanjournal.co.in The combination of MCRs with microwave irradiation often leads to synergistic effects, providing a rapid and efficient entry into complex heterocyclic scaffolds. mdpi.com

Environmentally Benign (Green Chemistry) Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in This involves the use of non-toxic solvents (especially water), recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasonic irradiation. rasayanjournal.co.injmaterenvironsci.com

Several green synthetic routes have been reported for pyridopyrimidine derivatives. One-pot MCRs conducted in water are a prime example of a green approach, avoiding the use of volatile and toxic organic solvents. nih.govjmaterenvironsci.com The use of recyclable solid acid catalysts, such as SBA-15-SO3H, under solvent-free conditions further exemplifies this trend. nih.gov These methods not only reduce waste and environmental pollution but also often simplify work-up procedures and lower operational costs. rasayanjournal.co.in

Functionalization and Derivatization Strategies for this compound

The bromine atom at the C6-position of the pyrido[3,2-d]pyrimidin-4-one core is a key functional group that serves as a versatile anchor point for introducing a wide range of substituents. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. mdpi.com

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a robust and widely used palladium-catalyzed process for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The low toxicity of boron reagents and the mild reaction conditions make this method particularly attractive for the functionalization of complex heterocyclic molecules. nih.gov

While specific examples utilizing this compound as the substrate are not extensively detailed in the literature, numerous studies on related bromo- and chloro-substituted pyridopyrimidines demonstrate the feasibility and utility of this approach. nih.govnih.govmdpi.com The reaction allows for the introduction of various aryl and heteroaryl groups at the C6-position, enabling systematic exploration of structure-activity relationships in drug discovery programs. nih.govnih.gov

The general conditions for a Suzuki-Miyaura reaction on a bromo-pyridopyrimidinone involve:

Palladium Catalyst: Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more advanced systems using specific phosphine (B1218219) ligands like XPhos. nih.govmdpi.comresearchgate.net

Base: An inorganic base such as Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the organoboron species. nih.govmdpi.com

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF, or ethanol) and water is typically used. nih.govnih.gov

The reactivity of the halogen can be influenced by its position on the heterocyclic ring. Studies on trihalogenated pyrido[2,3-d]pyrimidines have shown that regioselective Suzuki-Miyaura couplings can be achieved by exploiting the differential electronic properties of the C2, C4, and C6 positions, allowing for sequential and controlled functionalization. researchgate.net This highlights the potential for selective derivatization of polyhalogenated pyridopyrimidines.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidine Scaffolds
SubstrateBoronic AcidCatalyst / LigandBaseSolventConditionsYield (%)Ref
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2 / XPhosK₂CO₃Ethanol / H₂OMW, 135°C, 40 minGood nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80°CGood mdpi.com
4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneArylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-Dioxane / H₂ON/AGood nih.gov
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-onePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100°C, 2h98 nih.gov

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C-6 position of the pyrido[3,2-d]pyrimidin-4-one ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a variety of functional groups. This reactivity is attributed to the electron-deficient nature of the pyridopyrimidine nucleus. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the formation of C-N bonds at this position.

In a typical Buchwald-Hartwig amination, this compound can be reacted with a range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphines often providing the best results. These reactions are generally carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures. This methodology allows for the synthesis of a wide array of 6-amino-substituted pyrido[3,2-d]pyrimidin-4-ones, which can serve as key intermediates for further derivatization.

Table 1: Examples of Palladium-Catalyzed Amination of Bromo-Heterocycles (Note: This table is illustrative of the general reaction type as specific examples for this compound are not extensively documented in publicly available literature.)

Amine NucleophileCatalyst/LigandBaseSolventProduct
ArylaminePd(OAc)₂ / XantphosCs₂CO₃Toluene6-(Arylamino)-3H,4H-pyrido[3,2-d]pyrimidin-4-one
AlkylaminePd₂(dba)₃ / BINAPNaOt-BuDioxane6-(Alkylamino)-3H,4H-pyrido[3,2-d]pyrimidin-4-one
HeteroarylaminePd(OAc)₂ / BrettPhosK₃PO₄Toluene6-(Heteroarylamino)-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Regioselective Chemical Modifications

The pyrido[3,2-d]pyrimidine scaffold offers multiple sites for chemical modification. However, achieving regioselectivity is paramount for the controlled synthesis of desired analogs. The bromine atom at the C-6 position serves as a versatile handle for a variety of regioselective, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C-6 position of the pyridopyrimidine and a boronic acid or ester. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The reaction conditions can be tuned to achieve high yields and tolerate a wide range of functional groups on the coupling partner, leading to the synthesis of 6-aryl or 6-heteroaryl pyrido[3,2-d]pyrimidin-4-ones.

Similarly, the Sonogashira coupling allows for the introduction of an alkynyl group at the C-6 position by reacting the bromo-substituted precursor with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts and requires a basic medium. The resulting 6-alkynyl derivatives are valuable intermediates that can undergo further transformations, such as cycloaddition reactions.

Table 2: Regioselective Cross-Coupling Reactions at the C-6 Position (Note: This table illustrates common cross-coupling reactions on bromo-pyridopyrimidine systems, as specific data for the title compound is limited.)

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Na₂CO₃6-Aryl-3H,4H-pyrido[3,2-d]pyrimidin-4-one
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynyl-3H,4H-pyrido[3,2-d]pyrimidin-4-one
StilleOrganostannanePd(PPh₃)₄6-Aryl/vinyl-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Scaffold Diversification through Cycloaddition and Condensation Reactions

The functional groups introduced through the aforementioned reactions can be further utilized to construct more complex, fused heterocyclic systems. For instance, an amino group at the C-6 position, installed via Buchwald-Hartwig amination, can participate in condensation reactions with dicarbonyl compounds or their equivalents to form an additional fused ring. This strategy is a powerful tool for building novel polycyclic aromatic systems with diverse electronic and steric properties.

While specific examples of cycloaddition reactions directly on the this compound are not well-documented, the introduction of diene or dienophile moieties at the C-6 position via cross-coupling reactions could pave the way for intramolecular or intermolecular Diels-Alder reactions. Such transformations would enable the construction of intricate polycyclic frameworks.

Synthesis of Pyrido[3,2-d]pyrimidin-4-one Analogs via Precursor Modification

The synthesis of analogs of pyrido[3,2-d]pyrimidin-4-one can also be achieved by modifying precursors to this compound. For instance, the synthesis of the core pyridopyrimidine ring system often starts from substituted pyridine derivatives. By varying the substituents on the initial pyridine starting material, a range of analogs can be prepared.

A common synthetic route involves the cyclization of an appropriately substituted 2-aminonicotinamide or a related derivative. By starting with a 2-amino-5-bromonicotinamide, the this compound core can be constructed. Modifications to the pyridine precursor, such as the introduction of other functional groups, would lead to the corresponding substituted pyrido[3,2-d]pyrimidin-4-one analogs.

Mechanistic Investigations of Chemical Reactions Involving 6 Bromo 3h,4h Pyrido 3,2 D Pyrimidin 4 One

Elucidation of Reaction Pathways and Intermediate Species

The primary reaction pathways for the functionalization of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or reaction with a copper acetylide (for Sonogashira) or amine (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound with an organoboron reagent involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the pyridopyrimidinone, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

While specific intermediates for reactions involving this compound have not been isolated and characterized in the available literature, the proposed intermediates are based on the well-established mechanism of the Suzuki-Miyaura reaction.

Sonogashira Coupling: This reaction is employed to introduce alkyne moieties. The catalytic cycle for the Sonogashira coupling of this compound with a terminal alkyne is believed to involve two interconnected cycles, one for palladium and one for copper:

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle involves oxidative addition of the 6-bromo-pyridopyrimidinone to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The catalytic cycle for the Buchwald-Hartwig amination of this compound with an amine involves:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the pyridopyrimidinone.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is subsequently deprotonated by a base to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups on the palladium center couple to form the aminated product and regenerate the Pd(0) catalyst.

Role of Reaction Conditions and Catalyst Influence on Selectivity and Yield

The success of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. These factors significantly influence the reaction's selectivity and yield.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine (B1218219) ligand, is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos, BrettPhos), are often employed to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. For instance, in the Buchwald-Hartwig amination, the steric and electronic properties of ligands like BrettPhos and RuPhos can influence which step of the catalytic cycle is rate-limiting. nih.gov

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and nature of the base can affect the reaction rate and the tolerance of various functional groups.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. Common solvents for these cross-coupling reactions include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on bromo-substituted heterocyclic cores, which can be considered analogous for this compound.

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂PPh₃ or Buchwald ligandsK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene60-95
SonogashiraPdCl₂(PPh₃)₂/CuIPPh₃Et₃N, DiPEATHF, DMF50-90
Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, BrettPhosNaOtBu, Cs₂CO₃Toluene, Dioxane70-98

Stereochemical Considerations in Synthetic Transformations

When this compound is reacted with chiral coupling partners in palladium-catalyzed reactions, the preservation of stereochemical integrity is a key consideration.

In instances where the coupling partner possesses a stereocenter, the reaction conditions are generally optimized to avoid racemization. For example, in Buchwald-Hartwig amination reactions with chiral amines, the use of appropriate palladium catalysts and ligands can lead to the formation of the desired product with high enantiomeric purity. The mild reaction conditions often associated with modern cross-coupling methods are advantageous in this regard.

Furthermore, the development of asymmetric catalytic systems for these reactions allows for the enantioselective synthesis of chiral derivatives. While specific examples involving this compound are not extensively documented, the principles of asymmetric catalysis are applicable. Chiral phosphine ligands can induce enantioselectivity in the coupling process, leading to the formation of one enantiomer in excess. This is particularly relevant in the synthesis of pharmacologically active compounds, where a single enantiomer often exhibits the desired biological activity.

For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a related field, chiral ligands are used to control the stereochemical outcome of the C-C bond formation. Similar principles can be applied to the synthesis of chiral derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold.

Advanced Characterization and Structural Elucidation of 6 Bromo 3h,4h Pyrido 3,2 D Pyrimidin 4 One Derivatives

Spectroscopic Analysis for Structure Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and formula.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectroscopy are primary tools for the structural analysis of pyrido[3,2-d]pyrimidine (B1256433) derivatives. In the ¹H NMR spectrum of a typical pyrido[2,3-d]pyrimidine-4(1H)-one derivative, characteristic signals include exchangeable singlet signals for NH protons, often observed at high chemical shifts (δ > 12 ppm). nih.gov Aromatic protons on the pyridopyrimidine core appear in the aromatic region (δ 7-9 ppm), with their multiplicity and coupling constants providing crucial information about the substitution pattern. nih.govrsc.org

For instance, in a related 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, two D₂O exchangeable singlet signals were observed at δ 12.51 and 13.23 ppm, corresponding to the two NH protons. nih.gov A singlet signal at δ 7.97 ppm was assigned to the proton at the C6 position of the pyridopyrimidine ring. nih.gov

The ¹³C NMR spectrum provides complementary information, with characteristic signals for carbonyl (C=O) carbons appearing significantly downfield (δ > 160 ppm). nih.gov In one derivative, the C=O and C=S carbons were observed at δ 162.29 and 175.61 ppm, respectively. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Pyrido[2,3-d]pyrimidine (B1209978) Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
NH 12.51 s (exchangeable)
NH 13.23 s (exchangeable)

Note: Data is for a representative pyrido[2,3-d]pyrimidine derivative to illustrate typical chemical shifts; specific values vary between derivatives. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For pyrido[3,2-d]pyrimidin-4-one derivatives, the most prominent absorption bands are associated with the N-H and C=O bonds. The carbonyl (C=O) stretching vibration of the pyrimidinone ring typically appears as a strong band in the region of 1680-1720 cm⁻¹. N-H stretching vibrations are observed as broader bands in the 3200-3450 cm⁻¹ region. For example, the IR spectrum of a related derivative displayed absorption bands at 1720 cm⁻¹ (C=O) and 3414 cm⁻¹ (N-H). nih.gov

Table 2: Characteristic IR Absorption Bands for a Pyrido[2,3-d]pyrimidine Derivative

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3414 Secondary Amine

Note: Data is for a representative pyrido[2,3-d]pyrimidine derivative. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula with high accuracy. For pyrido[3,2-d]pyrimidine derivatives, techniques like Electrospray Ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺. The predicted monoisotopic mass for the parent compound, 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one (C₇H₄BrN₃O), is 224.95377 Da. Experimental analysis of its derivatives confirms their expected molecular formulas. For example, a related pyrido[2,3-d]pyrimidine derivative showed the expected molecular ion peak, confirming its structure. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Formula Predicted m/z
[M+H]⁺ C₇H₅BrN₃O⁺ 225.96105
[M+Na]⁺ C₇H₄BrN₃NaO⁺ 247.94299

Note: Data is predicted and sourced from PubChem database for the parent compound.

X-ray Crystallography for Three-Dimensional Molecular Architecture Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined.

For complex heterocyclic systems like pyrido[3,2-d]pyrimidines, X-ray crystallography can:

Unambiguously confirm the connectivity of atoms and the isomeric form of the heterocycle.

Reveal the planarity or non-planarity of the fused ring system.

Identify intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state structure and can influence physical properties.

While a specific crystal structure for this compound is not publicly documented, analysis of related bromo-substituted heterocyclic compounds demonstrates the power of this technique. For example, the crystal structure of a bromo-derivative of a DPPH free radical was elucidated, revealing N-N and N-C bond lengths within the hydrazine (B178648) moiety to be 1.413(8) Å and 1.349-1.448(10) Å, respectively. researchgate.net Such studies provide invaluable insight into the molecular geometry and intermolecular forces at play.

Table 4: Example of Crystallographic Data Parameters

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.591
b (Å) 12.359
c (Å) 9.116

Note: Data is for a representative related bromo-substituted heterocyclic compound to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity, which is critical for accurate biological evaluation and further characterization.

Flash Column Chromatography

This is the most common technique for the purification of reaction products in multi-gram quantities. For pyrido[3,2-d]pyrimidine derivatives, silica (B1680970) gel is typically used as the stationary phase. A solvent system (mobile phase) of appropriate polarity, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the compounds from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). Synthetic procedures for related heterocycles frequently report purification by flash chromatography over silica gel. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to determine the purity of the final compound and for analytical-scale separations. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically mixtures of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid), is commonly employed. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for compounds intended for biological testing. The development of a scalable synthesis for a key intermediate of Risdiplam, a related heterocyclic compound, reported a final purity of 99.86% as determined by HPLC-UV. mdpi.com

Pharmacological Investigations and Molecular Target Identification in Vitro and in Silico Studies

Enzyme Inhibition Profiling

The pyrido[3,2-d]pyrimidine (B1256433) core structure has been identified as a versatile scaffold for designing inhibitors of various key enzymes involved in pathological processes.

Kinase Enzyme Inhibition

The inhibition of protein kinases is a crucial strategy in the development of targeted therapies, particularly in oncology. Various pyridopyrimidine derivatives have demonstrated potent inhibitory activity against several kinase families.

Tyrosine Kinases (e.g., EGFR, PDGFr, FGFr, c-Src): Derivatives of the related pyrido[2,3-d]pyrimidin-7(8H)-one class have been identified as potent, broadly active tyrosine kinase (TK) inhibitors. These compounds act as ATP-competitive inhibitors with potencies ranging from submicromolar to low nanomolar concentrations against receptor kinases like platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr), as well as the nonreceptor kinase c-Src. nih.gov For instance, one extensively studied pyrido[2,3-d]pyrimidin-7(8H)-one derivative demonstrated significant inhibition against a panel of these kinases. nih.gov Another study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound that showed high inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor. nih.gov

Phosphatidylinositol 3-Kinases (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/mTOR signaling pathway is a key regulator of cell growth and survival, and its dysregulation is common in cancer. Certain pyridopyrimidine scaffolds have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating enzymatic and cellular activities in the nanomolar range. acs.org Seletalisib, a novel pyrido[3,2-d]pyrimidine derivative, is a highly selective, ATP-competitive inhibitor of the PI3Kδ isoform, which plays a critical role in the function of immune cells. nih.gov

Cyclin-Dependent Kinases (CDK): Palbociclib, a well-known anticancer agent, features a piperazine (B1678402) pyridopyrimidine structure and functions as a second-generation inhibitor of cyclin-dependent kinases, which are pivotal for cell cycle progression. mdpi.com

Other Kinases (e.g., PIM-1, HPK1): Novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against PIM-1 kinase, a promising target in cancer therapy due to its role in cell cycle progression and apoptosis. rsc.org Additionally, a series of novel pyrido[3,2-d]pyrimidines have been described as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, suggesting their potential in cancer immunotherapy. acs.org

Compound ClassKinase TargetIC50 Value
Pyrido[2,3-d]pyrimidin-7(8H)-one derivative (63)PDGFr0.079 µM
bFGFr0.043 µM
EGFr0.044 µM
c-Src0.009 µM
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)EGFRWT0.099 µM
EGFRT790M0.123 µM
Pyrido[2,3-d]pyrimidine derivative (4)PIM-111.4 nM
Pyrido[2,3-d]pyrimidine derivative (10)PIM-117.2 nM

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer agents. nih.gov Several series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines have been designed as nonclassical, lipophilic antifolates that potently inhibit DHFR. nih.gov

These compounds, developed as analogues of the DHFR inhibitor piritrexim, have been evaluated against DHFR from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii. nih.gov Research has shown that modifications at the 6-position of the pyrido[3,2-d]pyrimidine ring significantly influence inhibitory potency. For example, a series of novel 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines were found to be potent inhibitors of recombinant human DHFR (rhDHFR), with some compounds exhibiting IC50 values in the range of 0.2-1.0 µM. nih.gov Another study reported a three-carbon bridged analogue that was the most potent inhibitor of rhDHFR in its series, with an IC50 value of 0.06 µM. researchgate.net The most potent compound in one study, 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine, displayed an IC50 value of 0.0023 µM against P. carinii DHFR. nih.gov

Compound DerivativeDHFR TargetIC50 Value (µM)
2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines (5e, 5h, 5i, 5k)rhDHFR0.2 - 1.0
Three-carbon bridged pyrido[3,2-d]pyrimidine (3.5)rhDHFR0.06
2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine (21)P. carinii DHFR0.0023

Phosphodiesterase (PDE) Inhibition Assays

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. uel.ac.uk Inhibition of specific PDE isozymes is a therapeutic strategy for inflammatory diseases and other conditions. frontiersin.org While direct studies on 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one are lacking, related pyrimidine-based structures have been investigated as PDE inhibitors. For instance, a series of pyrimidine-based compounds were identified as potent inhibitors of PDE7, an enzyme implicated in T-cell activation. nih.govresearchgate.net Furthermore, the development of ibudilast, a nonselective PDE inhibitor, led to the exploration of pyrazolopyridine-pyridazinone derivatives as selective inhibitors of PDE3 and PDE4. nih.gov

Aldose Reductase (ALR2) Inhibitory Activity

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is linked to the development of diabetic complications. nih.govresearchgate.net Consequently, ALR2 is a significant therapeutic target. Although specific ALR2 inhibition data for pyrido[3,2-d]pyrimidin-4-ones were not prominent in the reviewed literature, other pyridinone-containing scaffolds have been evaluated. For example, (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have been designed as multifunctional ALR2 inhibitors. nih.gov This suggests that the pyridinone core, a key feature of the target compound, can be incorporated into molecules with ALR2 inhibitory potential.

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid; its overactivity can lead to hyperuricemia and gout. nih.gov Allopurinol, a pyrazolopyrimidine, is a classic XO inhibitor. nih.gov The structural similarity of pyrimidines to the natural substrate xanthine has prompted the evaluation of various pyrimidone derivatives as XO inhibitors. nih.gov Studies on pyrazolopyrimidine-based compounds, which are structurally related to the pyridopyrimidine scaffold, have identified potent competitive inhibitors of XO. For example, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be a highly potent competitive inhibitor of XO with an IC50 value of 0.600 µM, comparable to allopurinol. msu.ru Another study on pyrano[3,2-d]pyrimidine derivatives also identified compounds with significant XO inhibitory activity. researchgate.net

Compound ClassEnzyme TargetIC50 Value (µM)Inhibition Type
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidineXanthine Oxidase0.600Competitive
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidineXanthine Oxidase1.326Competitive
4-amino-6-hydroxypyrazolo-3,4-d-pyrimidineXanthine Oxidase1.564Competitive
Allopurinol (Reference)Xanthine Oxidase0.776Competitive

Cellular Activity Assessments (In Vitro)

The enzymatic inhibitory activities of pyridopyrimidine derivatives often translate into significant effects at the cellular level. In vitro studies using various cell lines have been crucial in elucidating the antiproliferative and cytotoxic potential of these compounds.

Derivatives of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one, which showed potent tyrosine kinase inhibition, also effectively inhibited PDGF-mediated receptor autophosphorylation in cellular assays with IC50 values as low as 0.002 µM. nih.gov These compounds also suppressed the proliferation of PDGF-dependent cell lines and inhibited colony formation in soft agar (B569324) for cell lines overexpressing c-Src. nih.gov

Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated remarkable cytotoxicity against cancer cell lines such as breast cancer (MCF-7) and liver cancer (HepG2), with some compounds showing IC50 values in the sub-micromolar range. rsc.org For instance, one derivative exhibited an IC50 of 0.57 µM against MCF-7 cells and was shown to induce apoptosis and cause cell cycle arrest in the G1 phase. rsc.org

Similarly, 6-substituted pyrido[3,2-d]pyrimidines, identified as DHFR inhibitors, displayed broad-spectrum antitumor activity against four different tumor cell lines, with IC50 values ranging from 0.07 to 23 µM. nih.gov Flow cytometry analysis revealed that a lead compound from this series induced S-phase arrest in the cell cycle. nih.gov The N9-methylated analogues of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines were generally highly potent inhibitors of tumor cell growth in culture, with GI50 values in the nanomolar range. nih.gov

Compound ClassCell LineActivity TypeIC50 / GI50 Value (µM)
Pyrido[2,3-d]pyrimidin-7(8H)-one (63)PDGF-dependent cell linesProliferation Inhibition0.3
c-Src overexpressing cell linesSoft Agar Colony Inhibition0.33 - 1.8
Pyrido[2,3-d]pyrimidine (4)MCF-7 (Breast Cancer)Cytotoxicity0.57
HepG2 (Liver Cancer)Cytotoxicity1.13
Pyrido[2,3-d]pyrimidine (11)MCF-7 (Breast Cancer)Cytotoxicity1.31
HepG2 (Liver Cancer)Cytotoxicity0.99
6-substituted pyrido[3,2-d]pyrimidines (5g, 5h, 5i, 5k)Various tumor cell linesAntitumor Activity0.07 - 23

Research on this compound Remains Largely Undisclosed

Initial investigations into the chemical compound this compound have revealed a significant gap in publicly available pharmacological data. Despite the broad interest in the parent pyrido[3,2-d]pyrimidine scaffold for its potential therapeutic applications, specific in vitro and in silico studies detailing the biological activities of this particular bromo-substituted derivative are not readily found in scientific literature.

The pyrido[3,2-d]pyrimidine core is a recognized pharmacophore, with various analogues demonstrating a range of biological effects, including potential as inhibitors of phosphoinositide 3-kinases (PI3K) and other enzymes crucial in cellular signaling pathways. This has spurred research into a multitude of derivatives for their potential in treating diseases such as cancer and inflammatory conditions.

However, a thorough review of existing research databases and scientific publications did not yield specific studies on this compound that would allow for a detailed analysis of its pharmacological profile. Key areas of investigation for such a compound would typically include its effects on cell proliferation, the cell cycle, and the induction of programmed cell death (apoptosis) in various cancer cell lines. Furthermore, receptor binding assays and ligand-target interaction analyses would be crucial in identifying its molecular targets.

In the realm of antimicrobial research, the efficacy of this specific compound against various bacterial and fungal strains has also not been publicly detailed. While the broader class of pyridopyrimidines has shown promise in this area, the specific contribution of the bromo-substitution at the 6-position of the pyrido[3,2-d]pyrimidin-4-one structure remains uncharacterized in the available literature.

The absence of dedicated studies on this compound means that crucial data, such as IC50 values against specific cell lines or minimum inhibitory concentrations (MICs) against microbial species, are not available. This lack of information prevents a comprehensive understanding of its potential as a therapeutic agent.

Future research initiatives are necessary to elucidate the pharmacological properties of this compound. Such studies would need to encompass a full suite of in vitro and in silico evaluations to determine its biological activity and potential therapeutic value. Until such research is conducted and published, the scientific community's understanding of this specific chemical entity will remain limited.

Structure Activity Relationship Sar Studies of Pyrido 3,2 D Pyrimidin 4 One Derivatives

Systemic Investigation of Substituent Effects on Biological Activity

The biological activity of pyrido[3,2-d]pyrimidin-4-one derivatives can be significantly modulated by the nature and position of various substituents. Research into this scaffold and its analogs has provided insights into the effects of different functional groups.

While specific SAR studies on 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one are not extensively documented in publicly available research, the impact of substitutions at various positions of the broader pyridopyrimidine core has been investigated for different biological targets. For instance, in the context of dihydrofolate reductase (DHFR) inhibition, a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogs have been evaluated. nih.gov Although these compounds feature a 2,4-diamino substitution pattern rather than a 4-one, the findings offer valuable insights into the role of the 6-position. In one study, the most potent compound against Pneumocystis carinii DHFR (pcDHFR) was a 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine, with an IC50 value of 0.0023 x 10⁻⁶ M. nih.gov Conversely, the least potent was the 2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidine, with an IC50 of 90.4 x 10⁻⁶ M. nih.gov This highlights the profound impact of the substituent at the 6-position on biological activity.

Furthermore, a study focused on developing potent and selective inhibitors of Pneumocystis jirovecii DHFR (pjDHFR) explored fourteen 6-substituted pyrido[3,2-d]pyrimidines. The most promising compound from this series exhibited an IC50 of 80 nM and a 28-fold selectivity for pjDHFR over human DHFR (hDHFR). duq.edu These studies underscore the importance of the 6-position in determining both the potency and selectivity of these compounds. While a direct extrapolation to a 6-bromo substituent on the 4-one scaffold cannot be definitively made without specific experimental data, the presence of a halogen at this position would be expected to influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The table below summarizes the inhibitory activity of some 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogs against pcDHFR, illustrating the impact of substitution at the 6-position.

Compound Number6-SubstituentpcDHFR IC50 (x 10⁻⁶ M)
21 N-methyl-3',4'-dimethoxyanilino0.0023
12 4'-methoxyanilino90.4

Data sourced from a study on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues as inhibitors of dihydrofolate reductase. nih.gov

Strategic Modification of the Pyrido[3,2-d]pyrimidin-4-one Scaffold

Strategic modifications of the pyrido[3,2-d]pyrimidin-4-one scaffold have been employed to enhance biological activity and explore new chemical space. These modifications often involve the introduction of various substituents at different positions of the heterocyclic core.

One notable strategy involves the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as potential PI3K/mTOR inhibitors. In this approach, the core scaffold was diversified at the C-7 position while keeping the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups constant to better understand the molecular determinants of activity and selectivity. mdpi.com This work demonstrated that certain substituents at C-7 could significantly improve the inhibitory efficiency on these kinases compared to the 2,4-disubstituted parent compounds. mdpi.com For example, six of the novel derivatives displayed IC50 values on PI3Kα between 3 and 10 nM. mdpi.com This highlights the potential of scaffold modification to fine-tune the pharmacological profile of these compounds.

Another approach to scaffold modification involves expanding the diversity at other positions, such as C-4, of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to target kinases like ZAP-70. nih.gov While a different isomer, this research demonstrates the principle of using cross-coupling reactions to introduce a wide range of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, which had not been previously explored for their biological activity as tyrosine kinase inhibitors. nih.gov

The following table presents the in-cell activity of some of the most active 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives on various cancer cell lines.

CompoundHuh-7 IC50 (µM)Caco-2 IC50 (µM)MDA-MB231 IC50 (µM)Hacat IC50 (µM)Normal Human Fibroblast IC50 (µM)
32 Micromolar rangeMicromolar rangeLess sensitiveMicromolar rangeMicromolar range

Data sourced from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series as novel PI3K/mTOR inhibitors. mdpi.com

Identification and Optimization of Key Pharmacophoric Features

The identification and optimization of key pharmacophoric features are essential for the rational design of potent and selective inhibitors based on the pyrido[3,2-d]pyrimidin-4-one scaffold. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity.

For the broader class of pyridopyrimidines, which includes the pyrido[3,2-d]pyrimidin-4-one core, several key pharmacophoric features have been identified for various biological targets. For instance, in the development of kinase inhibitors, the pyridopyrimidine core often serves as a scaffold that mimics the adenine (B156593) region of ATP, binding to the hinge region of the kinase domain. mdpi.com The substituents on this core are then optimized to interact with specific pockets within the ATP-binding site to enhance potency and selectivity.

In the context of PI3K/mTOR inhibitors based on the pyrido[3,2-d]pyrimidine scaffold, in silico docking studies have been used to understand the binding modes of these compounds. mdpi.com These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the target protein. For example, docking studies of a particularly active derivative showed specific interactions within the mTOR active site, such as a π-CH interaction between the pyridine (B92270) ring and a methionine residue. mdpi.com This type of information is invaluable for the further optimization of the pharmacophoric features.

The design of PIM-1 kinase inhibitors based on the related pyrido[2,3-d]pyrimidine (B1209978) scaffold also highlights the importance of identifying key pharmacophoric regions. rsc.org A design strategy often involves anchoring lipophilic and hydrophilic moieties to the main scaffold to achieve optimal interactions with the target enzyme. rsc.org Such studies, although on a different isomer, provide a conceptual framework for identifying and optimizing the pharmacophoric features of pyrido[3,2-d]pyrimidin-4-one derivatives for various therapeutic targets.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates and in virtual screening of compound libraries to identify potential hits. For 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, molecular docking simulations can be employed to predict its binding affinity and interaction patterns with various protein targets.

Given the prevalence of the pyridopyrimidinone scaffold in kinase inhibitors, a primary application of molecular docking for this compound is to explore its potential as an inhibitor of various protein kinases. researchgate.netscienceopen.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By docking this compound into the ATP-binding site of different kinases, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. The binding energy scores obtained from these simulations provide a quantitative estimate of the binding affinity, helping to prioritize the most promising protein targets for further investigation.

The general workflow for a molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Protein Target: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

Docking Simulation: Using software such as AutoDock Vina, the ligand is placed in the defined binding site of the protein, and various conformations and orientations are sampled. sifisheriessciences.com

Analysis of Results: The resulting poses are ranked based on their binding energy scores. The top-ranked poses are then visually inspected to analyze the specific interactions between the ligand and the amino acid residues of the protein.

Table 1: Potential Protein Targets for Molecular Docking of this compound

Protein Target Family Specific Example PDB ID Biological Relevance
Tyrosine Kinases Epidermal Growth Factor Receptor (EGFR) 1M17 Cancer, particularly non-small cell lung cancer. prismbiolab.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 1YWN Angiogenesis, cancer. expasy.org
c-Src Tyrosine Kinase 2SRC Cancer cell proliferation, invasion, and survival.
Serine/Threonine Kinases Cyclin-Dependent Kinase 2 (CDK2) 1HCK Cell cycle regulation, cancer.
PIM-1 Kinase 2OBJ Cell survival and proliferation, cancer. nih.gov
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) 5IKR Inflammation, pain.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide detailed information about the distribution of electrons, molecular orbital energies, and the electrostatic potential of a molecule, all of which are crucial for understanding its reactivity and intermolecular interactions.

For this compound, DFT calculations can be used to determine several key electronic parameters:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, such as hydrogen bonding and halogen bonding. semanticscholar.orgwikipedia.org The bromine atom in this compound is of particular interest, as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. This can help to rationalize the molecule's stability and reactivity.

These calculations are typically performed using software packages like Gaussian, with methods such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). tandfonline.com

Table 2: Key Quantum Chemical Parameters and Their Significance

Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the propensity to donate electrons in a chemical reaction.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and the ability to engage in dipole-dipole interactions.
Molecular Electrostatic Potential (MEP) The electrostatic potential mapped onto the electron density surface. Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for a series of pyridopyrimidinone derivatives, including this compound, the following steps are typically undertaken:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for a specific protein target) is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSAR model could help to understand how the presence of the bromine atom at the 6-position, along with other structural features, influences its biological activity. This knowledge can then be used to suggest modifications to the structure to enhance its potency.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Class Specific Descriptor Description Potential Relevance for this compound
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule. Influences solubility, permeability, and overall size.
Topological Wiener Index A distance-based graph invariant. Relates to molecular branching and compactness.
Geometrical Molecular Surface Area The surface area of the molecule. Important for interactions with the receptor binding site.
Electronic LogP The logarithm of the octanol-water partition coefficient. A measure of lipophilicity, which affects absorption and distribution.
Quantum Chemical HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons in interactions.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are a powerful computational method for studying the physical movements of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex.

For a complex of this compound with a protein target, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. The analysis of the resulting trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand can be monitored over time to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains in the binding pocket in a consistent orientation. expasy.org

Flexibility of the Protein: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein, which may be important for ligand binding and conformational changes. tandfonline.com

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein can be analyzed throughout the simulation. This can help to identify the most crucial interactions for maintaining the stability of the complex.

Binding Free Energy Calculations: More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex.

Table 4: Typical Protocol for a Molecular Dynamics Simulation

Step Description Key Parameters
System Preparation The ligand-protein complex is placed in a simulation box and solvated with water molecules. Ions are added to neutralize the system. Force field (e.g., AMBER, CHARMM), water model (e.g., TIP3P).
Energy Minimization The energy of the system is minimized to remove any steric clashes or unfavorable geometries. Steepest descent and conjugate gradient algorithms.
Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure, while the protein and ligand are restrained. NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles.
Production Run The simulation is run for the desired length of time without any restraints. Simulation time (e.g., 100 ns), time step (e.g., 2 fs).
Trajectory Analysis The saved coordinates from the production run are analyzed to calculate various properties. RMSD, RMSF, hydrogen bond analysis, etc.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Profiles

For a compound to be a successful drug, it must not only have high affinity and selectivity for its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction tools have become an indispensable part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile and potential liabilities.

For this compound, various computational models can be used to predict its ADME properties:

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug. wikipedia.orgcosmeticsandtoiletries.com These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: Models can predict properties related to oral absorption, such as human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Predictions can be made for properties like blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system, and plasma protein binding. nih.gov

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes can be predicted, which is important for understanding the drug's half-life and potential for drug-drug interactions.

Excretion: While less commonly predicted in silico, some models can provide insights into the likely routes of excretion.

Web-based tools like SwissADME are widely used for these predictions, providing a comprehensive and user-friendly platform for assessing the ADME profile of a compound. expasy.orgnih.gov

Table 5: Predicted ADME and Physicochemical Properties for this compound

Property Predicted Value/Classification Significance
Molecular Weight 226.03 g/mol Conforms to Lipinski's rule (<500).
LogP (Octanol/Water) ~1.5 - 2.0 Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 Conforms to Lipinski's rule (≤5).
Hydrogen Bond Acceptors 3 Conforms to Lipinski's rule (≤10).
Topological Polar Surface Area (TPSA) ~60-70 Ų Suggests good oral bioavailability.
Lipinski's Rule of Five 0 violations High likelihood of being an orally active drug.
Blood-Brain Barrier (BBB) Permeation Likely no Important consideration for CNS-targeting drugs.
CYP450 Inhibition Potential inhibitor of some isoforms Indicates a potential for drug-drug interactions.

Future Research Directions and Applications in Chemical Biology

Development of Next-Generation Synthetic Methodologies

Currently, specific, optimized synthetic routes for 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one are not well-documented in publicly accessible literature. Future efforts should focus on establishing efficient and scalable synthetic strategies. This could involve the adaptation of known methods for constructing the pyrido[3,2-d]pyrimidine (B1256433) scaffold, followed by a late-stage bromination. Alternatively, the synthesis could commence from a pre-brominated pyridine (B92270) or pyrimidine (B1678525) precursor.

The development of novel synthetic methods, such as those employing transition-metal-catalyzed cross-coupling reactions, could be pivotal. mdpi.com These modern techniques could not only improve the efficiency of the synthesis but also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The exploration of green chemistry principles, including the use of multicomponent reactions, could also lead to more environmentally benign and atom-economical synthetic pathways. orgchemres.org

Design of Highly Selective Molecular Probes for Biological Systems

The bromine atom on the this compound scaffold is an ideal attachment point for the development of molecular probes. Through palladium-catalyzed cross-coupling reactions, various reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels could be readily introduced. mdpi.com These probes would be invaluable tools for identifying and validating the biological targets of this compound class.

For instance, a fluorescently labeled analog could be used in cellular imaging studies to determine the subcellular localization of the compound. A biotinylated version could be employed in affinity chromatography experiments to pull down and identify binding proteins from cell lysates. The design of such probes would be a critical step in elucidating the mechanism of action of any observed biological activity.

Exploration of Emerging Biological Targets for Pyrido[3,2-d]pyrimidin-4-one Scaffolds

While the broader class of pyridopyrimidines has been extensively studied as inhibitors of various kinases, the specific biological targets for this compound are unknown. nih.govresearchgate.net Future research should involve broad-spectrum screening against a panel of kinases and other relevant enzyme families to identify potential biological activities.

Emerging targets of interest could include enzymes involved in epigenetic regulation, such as histone demethylases or methyltransferases, or proteins involved in signaling pathways that are dysregulated in diseases beyond cancer. The unique electronic properties conferred by the bromine atom may lead to unexpected selectivity profiles against novel targets. Phenotypic screening in various cell-based assays could also uncover novel therapeutic applications for this scaffold.

Integration of Advanced Computational Approaches in Compound Design and Optimization

In parallel with synthetic and biological efforts, advanced computational methods can play a crucial role in accelerating the discovery process. Molecular docking and virtual screening could be employed to predict potential biological targets for this compound and to prioritize the synthesis of derivatives with enhanced potency and selectivity.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of synthetic routes and the prediction of metabolic stability. Furthermore, molecular dynamics simulations can be used to study the binding modes of active compounds within their target proteins, providing a rational basis for further optimization. These computational approaches, when integrated with experimental data, can significantly streamline the journey from a chemical entity to a validated biological tool or therapeutic lead.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves bromination of the pyrido-pyrimidinone core. A common approach is to use phosphorus oxybromide (POBr₃) in dry dichloromethane under reflux conditions. Optimization includes controlling the stoichiometric ratio (1:1.2 substrate-to-POBr₃) and reaction time (4–6 hours). Post-reaction, quenching with ice water followed by neutralization with sodium bicarbonate minimizes side reactions. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >85% purity. For lab-scale synthesis, inert atmosphere conditions reduce oxidative by-products .

Q. What purification techniques are most effective for isolating this compound from brominated by-products?

Methodological Answer: Flash chromatography with gradient elution (hexane → ethyl acetate) effectively separates brominated isomers. For persistent impurities, recrystallization in ethanol/water (7:3) at −20°C improves purity to >95%. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms homogeneity, with retention times compared against known standards .

Q. How should researchers address discrepancies in ¹H NMR shifts for this compound across studies?

Methodological Answer: Variations in NMR shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or concentration effects. Standardize conditions: use deuterated DMSO, 10 mg/mL concentration, and reference internal TMS. Compare with structurally analogous compounds (e.g., 6-chloro derivatives) to validate assignments. 2D NMR (COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. What protocols are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis products (e.g., debrominated pyrimidinone). Kinetic analysis (first-order rate constants) quantifies stability. For accelerated studies, use elevated temperatures (50–60°C) and extrapolate using the Arrhenius equation. Compare with structurally similar compounds (e.g., 6-fluoro analogs) to identify substituent effects on stability .

Q. How can computational modeling predict the reactivity or biological targets of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the molecule’s geometry and calculate electrostatic potential surfaces to identify electrophilic sites (e.g., C-6 bromine). Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) predicts binding affinity. Validate with in vitro assays: measure IC₅₀ values against recombinant enzymes and correlate with computational results .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols: use 10 μM ATP, 1 mM MgCl₂, and recombinant enzymes from consistent sources (e.g., Thermo Fisher). Perform dose-response curves in triplicate. Cross-validate with orthogonal assays (e.g., cellular proliferation vs. enzymatic inhibition). For conflicting SAR data, synthesize and test positional isomers (e.g., 7-bromo vs. 6-bromo) to isolate substituent effects .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for functionalizing this compound?

Methodological Answer: Use Pd(PPh₃)₄ (5 mol%) as a catalyst with K₂CO₃ in a dioxane/water (4:1) solvent system. Microwave-assisted heating (120°C, 30 minutes) improves coupling efficiency with arylboronic acids. For sterically hindered partners (e.g., ortho-substituted boronic acids), switch to XPhos-Pd-G3 precatalyst. Monitor reaction progress via TLC (UV-active spots) and isolate products via preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.